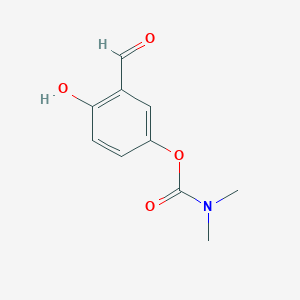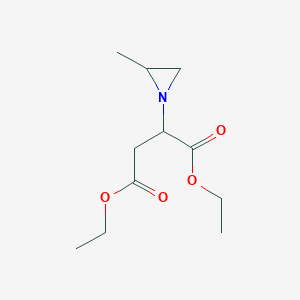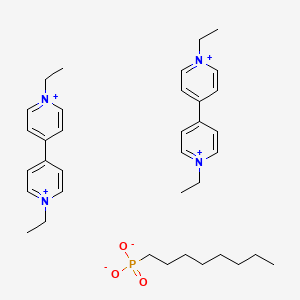![molecular formula C12H21NO3 B12608550 [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate CAS No. 647021-23-6](/img/structure/B12608550.png)
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of piperidine. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more sustainable and scalable process .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Butanoic acid and [(2S)-1-Acetylpiperidin-2-yl]methanol
Reduction: [(2S)-1-Acetylpiperidin-2-yl]methanol
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different functional groups.
Ethyl butanoate: An ester with a similar backbone but different alkyl group.
Butyl propanoate: An ester with a similar ester linkage but different acid and alcohol components.
Uniqueness
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl butanoate and ethyl butanoate, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
647021-23-6 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
[(2S)-1-acetylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3/t11-/m0/s1 |
Clé InChI |
AOVLVPVLEXGMJV-NSHDSACASA-N |
SMILES isomérique |
CCCC(=O)OC[C@@H]1CCCCN1C(=O)C |
SMILES canonique |
CCCC(=O)OCC1CCCCN1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)

![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)

![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)

![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)


